molecular formula C13H21NO2 B12083666 [1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol

[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol

Cat. No.: B12083666
M. Wt: 223.31 g/mol
InChI Key: QMQJXSIWOCFBAG-UHFFFAOYSA-N
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Description

[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol: CPPO , belongs to the class of 1,4-disubstituted piperidines. Its molecular formula is C₁₂H₁₉NO₂ , and its molecular weight is 209.28 g/mol . This compound has garnered attention due to its diverse applications in research and industry.

Preparation Methods

Synthetic Routes: CPPO can be synthesized through various routes. One common method involves the reaction of cyclohex-3-ene-1-carbonyl chloride with piperidin-4-ol under appropriate conditions. The resulting product is [1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol.

Industrial Production: While industrial-scale production methods may vary, the synthesis typically occurs in controlled laboratory settings. Researchers optimize reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

CPPO undergoes several types of reactions:

    Oxidation: It can be oxidized to form the corresponding ketone.

    Reduction: Reduction of the carbonyl group yields the alcohol form.

    Substitution: Substituents on the piperidine ring can be modified using various reagents.

Common reagents include acyl chlorides, reducing agents (such as sodium borohydride), and Lewis acids. The major products depend on the specific reaction conditions.

Scientific Research Applications

CPPO finds applications across disciplines:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential biological activity.

    Medicine: Explored for antimalarial properties.

    Industry: May serve as a precursor in drug development or materials science.

Mechanism of Action

The precise mechanism by which CPPO exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

CPPO’s uniqueness lies in its cyclohexene ring and carbonyl group. Similar compounds include other piperidine derivatives, but CPPO’s distinct structure sets it apart.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

cyclohex-3-en-1-yl-[4-(hydroxymethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C13H21NO2/c15-10-11-6-8-14(9-7-11)13(16)12-4-2-1-3-5-12/h1-2,11-12,15H,3-10H2

InChI Key

QMQJXSIWOCFBAG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)CO

Origin of Product

United States

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